molecular formula C12H14N2O3 B1348205 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 68524-15-2

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1348205
CAS RN: 68524-15-2
M. Wt: 234.25 g/mol
InChI Key: VAHWJQLCMYETMH-UHFFFAOYSA-N
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Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Derivative Formation : The compound 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione can be synthesized through various chemical processes. A related synthesis process for 5-amino-3-methylimidazolidine-2,4-dione has been described, showcasing its potential for structural modification and use in creating analogs of imidazole alkaloids (Witchard & Watson, 2010).

Pharmacological Studies and Receptor Interactions

  • Receptor-Ligand Interaction Studies : A study involving computer-aided insights into receptor-ligand interactions for novel analogs of 5-(4-fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione, highlights its potential in the search for potent and selective serotonin 5-HT7 receptor agents with antidepressant activity (Kucwaj-Brysz et al., 2018).

  • Antidepressant and Anxiolytic Properties : The compound has been studied for its potential antidepressant and anxiolytic effects, particularly in its interaction with the serotonin 5-HT1A receptor (Handzlik et al., 2011).

Biochemical and Molecular Studies

  • Molecular Docking Studies : Molecular docking studies, including both pharmacophore and structure-based approaches, have been performed on derivatives of this compound. This research is crucial in understanding the molecular interactions and potential therapeutic uses of these derivatives (Czopek et al., 2010).

  • anti-cancer properties of these compounds, as their DNA binding affinity can be indicative of their effectiveness as anti-cancer drugs (Shah et al., 2013).

Application in Material Science

  • Corrosion Inhibition Studies : Research on thiazolidinedione derivatives, related to 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione, has explored their use as inhibitors for mild steel corrosion in acidic environments. This illustrates the compound's potential application in material science and industrial processes (Yadav et al., 2015).

Electrophysiological Properties

  • Electrochemical Studies : The electrochemical properties of hydantoin derivatives, closely related to 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione, have been studied. This research is significant in understanding the redox behavior of these compounds, which could have implications in various biochemical and industrial applications (Nosheen et al., 2012).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound or questions about its behavior that remain unanswered.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-9-6-4-8(5-7-9)12(2)10(15)13-11(16)14-12/h4-7H,3H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHWJQLCMYETMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988190
Record name 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione

CAS RN

68524-15-2
Record name Hydantoin, 5-(p-ethoxyphenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Rogacki, E Pitta, O Balabon, S Huss… - Journal of Medicinal …, 2018 - ACS Publications
Tuberculosis is the leading cause of death worldwide from infectious diseases. With the development of drug-resistant strains of Mycobacterium tuberculosis, there is an acute need for …
Number of citations: 33 pubs.acs.org

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